molecular formula C21H18F8 B165927 1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) CAS No. 136525-94-5

1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene)

Cat. No. B165927
CAS RN: 136525-94-5
M. Wt: 422.4 g/mol
InChI Key: BXJQGPHTTGPOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene), commonly known as ODCB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. ODCB is a white crystalline powder that is insoluble in water but soluble in organic solvents. It has a molecular weight of 694.9 g/mol and a melting point of 138-140°C.

Scientific Research Applications

Synthesis and Molecular Structure

Research into fluoroorganic compounds often focuses on their synthesis and the unique properties imparted by fluorine atoms. For instance, Bräse (1999) discussed the synthesis of novel 1,3-bis(enolnonaflates) leading to highly congested hydrocarbons through an unprecedented 4-exo-trig process, demonstrating the role of fluorine in enabling novel synthetic pathways and the formation of complex molecular structures (Bräse, 1999).

Fluorocontaining Heterocycles

The study by Saloutina et al. (2007) showed the formation of novel fluorocontaining N,S-heterocyclic compounds from reactions involving octafluoro-2,3-epoxybutane, highlighting the utility of fluorinated compounds in the creation of heterocyclic structures with potential applications in materials science and pharmacology (Saloutina et al., 2007).

Electrophilic Fluorination and Functionalization

Research by Stavber and Zupan (2005) on Selectfluor F-TEDA-BF4 demonstrates the versatility of fluorinated reagents in electrophilic fluorination and various other functionalizations of organic compounds. This highlights the broader applicability of fluorinated compounds in organic synthesis, making them valuable tools in the synthesis of complex organic molecules (Stavber & Zupan, 2005).

Molecular Rotors and Polymorphism

The study by Torres-Huerta et al. (2014) on self-assembled macrocyclic molecular rotors of bis(dithiocarbamate) ligands with diorganotin(IV) showcases the design and synthesis of molecular structures capable of exhibiting dynamic behavior, such as rotational motion within macrocyclic assemblies. This research points to the potential of fluorinated compounds in developing molecular machines and devices (Torres-Huerta et al., 2014).

properties

IUPAC Name

4-[1-(3,4-dimethylphenyl)-2,2,3,3,4,4,5,5-octafluorocyclopentyl]-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F8/c1-11-5-7-15(9-13(11)3)17(16-8-6-12(2)14(4)10-16)18(22,23)20(26,27)21(28,29)19(17,24)25/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJQGPHTTGPOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)C3=CC(=C(C=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577063
Record name 1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene)

CAS RN

136525-94-5
Record name 1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.